11,14-エイコサジエン酸メチルエステル

説明

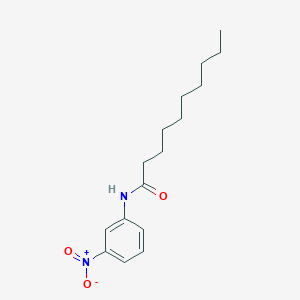

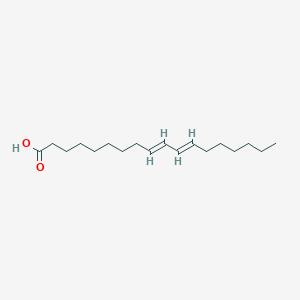

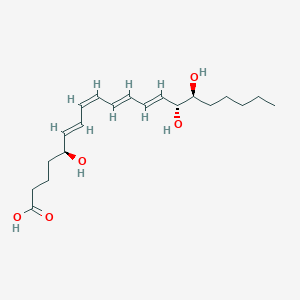

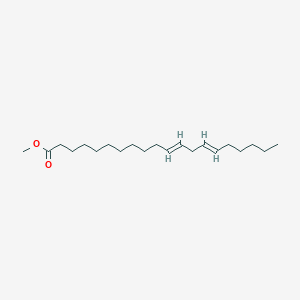

11,14-Eicosadienoic acid, methyl ester, is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (11Z,14Z)-icosadienoic acid with methanol . It is a more lipid-soluble form of the ω-6 C20-2 fatty acid 11(Z),14(Z)-eicosadienoic acid .

Molecular Structure Analysis

The molecular formula of 11,14-Eicosadienoic acid, methyl ester, is C21H38O2 . The IUPAC Standard InChI is InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ .Physical And Chemical Properties Analysis

The molecular weight of 11,14-Eicosadienoic acid, methyl ester, is 322.5252 . Further physical and chemical properties such as density, boiling point, and others are not detailed in the search results.科学的研究の応用

酵素活性阻害

この化合物は、Ki 3.1 µMでイノシン5'-モノホスファートデヒドロゲナーゼを競合的に阻害することが示されています。 この酵素はプリンヌクレオチドサイクルにおいて重要であり、その阻害は細胞代謝およびエネルギーバランスに大きな影響を与える可能性があります .

好中球受容体との相互作用

また、Ki 3.0 µMでロイコトリエンB4(LTB4)が好中球の受容体に結合するのを阻害します。 LTB4は炎症性メディエーターであり、この阻害は炎症および免疫応答に関する研究に関連する可能性があります .

睡眠障害との相関

この化合物を含むエイコサジエン酸の血清レベルは、睡眠障害の程度と負の相関があることがわかっています。 これは、睡眠研究や睡眠薬の開発における潜在的な応用を示唆しています .

エイコサトリエン酸への変換

生体内では、エイコサジエン酸はデサチュラーゼによってエイコサトリエン酸に変換され、これは強力な血管拡張剤です。 この変換プロセスと生成される化合物は、心臓血管研究において重要な意味を持つ可能性があります .

微生物生産

研究によると、ペニシリウム・クリソゲナムなどの特定の真菌は、11,14-エイコサジエン酸を生成できます。 これは、微生物発酵によるこの化合物の生産における潜在的なバイオテクノロジー的応用を示唆しています .

作用機序

Target of Action

The primary targets of 11,14-Eicosadienoic acid, methyl ester, also known as methyl (11E,14E)-icosa-11,14-dienoate, are inosine 5’-monophosphate dehydrogenase and the receptor of Leukotriene B4 (LTB4) on neutrophils . These targets play crucial roles in purine metabolism and inflammatory responses, respectively .

Mode of Action

This compound competitively inhibits inosine 5’-monophosphate dehydrogenase, an enzyme involved in purine metabolism . It also inhibits the binding of LTB4, a potent inflammatory mediator, to its receptor on neutrophils . This dual action can potentially modulate both cellular metabolism and inflammatory responses.

Biochemical Pathways

The inhibition of inosine 5’-monophosphate dehydrogenase affects the purine metabolism pathway, potentially leading to a decrease in the synthesis of guanine nucleotides . The inhibition of LTB4 binding to its receptor can disrupt the leukotriene pathway, which may result in reduced neutrophil chemotaxis and decreased inflammation .

Pharmacokinetics

As a fatty acid methyl ester, it is expected to be more lipid-soluble than its parent fatty acid . This increased lipophilicity may enhance its absorption and distribution within the body, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of 11,14-Eicosadienoic acid, methyl ester’s action are likely to be multifaceted due to its dual targeting. By inhibiting inosine 5’-monophosphate dehydrogenase, it may affect cellular growth and proliferation. Its inhibition of LTB4 binding can modulate inflammatory responses, potentially leading to reduced inflammation .

生化学分析

Biochemical Properties

11,14-Eicosadienoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids (PUFAs). It is known to interact with several enzymes and proteins. For instance, it competitively inhibits inosine 5’-monophosphate dehydrogenase (IMPDH) with a Ki of 3.1 μM . Additionally, it inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils with a Ki of 3.0 μM . These interactions suggest that 11,14-Eicosadienoic acid, methyl ester may influence inflammatory responses and immune function.

Cellular Effects

11,14-Eicosadienoic acid, methyl ester has been shown to affect various types of cells and cellular processes. In murine macrophages, it modulates the production of pro-inflammatory mediators. Specifically, it decreases the production of nitric oxide (NO) and increases the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . These effects are associated with changes in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Thus, 11,14-Eicosadienoic acid, methyl ester can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 11,14-Eicosadienoic acid, methyl ester involves its interactions with various biomolecules. It competitively inhibits inosine 5’-monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides . Additionally, it inhibits the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses . These interactions suggest that 11,14-Eicosadienoic acid, methyl ester can influence enzyme activity and receptor binding, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11,14-Eicosadienoic acid, methyl ester can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Long-term studies have shown that 11,14-Eicosadienoic acid, methyl ester can have sustained effects on cellular function, including prolonged modulation of inflammatory responses

Dosage Effects in Animal Models

The effects of 11,14-Eicosadienoic acid, methyl ester vary with different dosages in animal models. At lower doses, it has been shown to modulate inflammatory responses without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential disruptions in lipid metabolism and liver function . These findings highlight the importance of dose optimization in therapeutic applications of 11,14-Eicosadienoic acid, methyl ester.

Metabolic Pathways

11,14-Eicosadienoic acid, methyl ester is involved in several metabolic pathways. It is a metabolite of 11,14-eicosadienoic acid and can be further metabolized to eicosatrienoic acids by desaturases . These metabolic transformations are crucial for the production of bioactive lipid mediators that regulate various physiological processes, including inflammation and vasodilation . The compound also interacts with enzymes such as elongases and desaturases, which are involved in the elongation and desaturation of fatty acids .

Transport and Distribution

Within cells and tissues, 11,14-Eicosadienoic acid, methyl ester is transported and distributed through interactions with specific transporters and binding proteins. It is more lipid-soluble compared to its parent fatty acid, which facilitates its incorporation into cellular membranes . This lipid solubility also affects its localization and accumulation within different cellular compartments . The compound’s distribution is influenced by factors such as lipid composition and the presence of specific lipid-binding proteins .

Subcellular Localization

The subcellular localization of 11,14-Eicosadienoic acid, methyl ester is primarily within cellular membranes due to its lipid-soluble nature . It can be incorporated into phospholipids and other membrane lipids, affecting membrane fluidity and function . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can influence lipid metabolism and energy production . Post-translational modifications and targeting signals may also play a role in directing its subcellular localization .

特性

IUPAC Name |

methyl (11E,14E)-icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCFAOQCNNFAM-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881251 | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2463-02-7 | |

| Record name | 11,14-Eicosadienoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: In what natural sources has 11,14-Eicosadienoic acid, methyl ester been identified?

A1: 11,14-Eicosadienoic acid, methyl ester has been found in the essential oils and extracts of various plants, including:

- Oreocharis acericula []

- Shorea robusta []

- Lactobacillus plantarum (as a metabolite of linoleic acid) []

- Annona muricata fruit juice []

- Inula cappa []

- Centaurea centaurium L. roots []

- Lagerstroemia speciosa fruits []

- Macrosphyra longistyla []

- Allium sativum and Allium ampeloprasum (garlic varieties) []

- Dalbergia Odorifera T. Chen seeds []

- Paederia scandens leaves []

- Cnidium offcinale Makino []

- Catunaregam spinosa fruits []

Q2: What is the main application of 11,14-Eicosadienoic acid, methyl ester identified in Lagerstroemia speciosa fruits?

A: Research suggests that 11,14-Eicosadienoic acid, methyl ester, found in Lagerstroemia speciosa fruit extracts, could be a potential precursor for biodiesel production through a transesterification process. []

Q3: How is 11,14-Eicosadienoic acid, methyl ester typically extracted and analyzed?

A: Researchers utilize various extraction methods to obtain 11,14-Eicosadienoic acid, methyl ester from plant materials, including hydrodistillation [], solvent extraction with petroleum ether and ultrasonication [], and supercritical CO2 extraction [, ]. Analysis and identification are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , ]

Q4: What is the significance of identifying 11,14-Eicosadienoic acid, methyl ester in these plant species?

A: Identifying 11,14-Eicosadienoic acid, methyl ester in diverse plant species contributes to expanding the knowledge of their phytochemical profiles. This information is valuable for understanding the potential applications of these plants in various fields like medicine, agriculture, and industry. For instance, identifying this compound as a major constituent in the essential oil of Inula cappa provides a basis for further research on its potential use. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)